molecular formula C18H13N3OS2 B2806973 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 854002-66-7

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Katalognummer: B2806973
CAS-Nummer: 854002-66-7
Molekulargewicht: 351.44
InChI-Schlüssel: MWTMTXCSFHQDEH-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a rhodanine-based heterocyclic compound featuring a benzimidazole moiety linked via a methylene group to the thiazolidin-4-one core. This compound belongs to a class of molecules designed for biological activity, particularly as topoisomerase II inhibitors, as evidenced by structurally related benzimidazole-rhodanine conjugates . Its synthesis likely involves condensation of a benzimidazole aldehyde with a thioxothiazolidinone precursor under basic conditions, analogous to methods described for similar compounds .

Eigenschaften

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methylphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-6-2-5-9-14(11)21-17(22)15(24-18(21)23)10-16-19-12-7-3-4-8-13(12)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXBRFLBYPSORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of thiazolidinone derivatives is often influenced by their structural modifications, which can enhance their efficacy and selectivity against various biological targets.

Chemical Structure

The compound features a thiazolidinone core with specific substituents that contribute to its biological activity. The general structure can be represented as follows:

 Z 5 1H benzo d imidazol 2 yl methylene 2 thioxo 3 o tolyl thiazolidin 4 one\text{ Z 5 1H benzo d imidazol 2 yl methylene 2 thioxo 3 o tolyl thiazolidin 4 one}

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties in various studies. Recent research indicates that compounds within this class can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, studies have reported IC50 values ranging from 5.1 to 22.08 µM for several derivatives, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
16fHepG26.19
16eHCT11612.34
16dMCF-715.67

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. A specific derivative demonstrated potent antibacterial activity with inhibition percentages of 88.46% against E. coli and 91.66% against S. aureus in vitro .

Antioxidant Activity

Antioxidant activity is another significant aspect of thiazolidinone derivatives, where they act to scavenge free radicals and reduce oxidative stress in biological systems. Various assays such as DPPH and ABTS have been employed to evaluate this activity, with some derivatives showing substantial reducing power .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives are heavily influenced by their structural features. Modifications at different positions on the thiazolidinone ring can lead to variations in potency and selectivity:

  • Position 2 : Substituents can enhance or diminish anticancer activity.
  • Position 3 : Alterations here significantly affect antimicrobial properties.
  • Position 5 : Modifications often improve antioxidant capacity.

Case Studies

Several case studies highlight the effectiveness of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one in various therapeutic contexts:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines, demonstrating a clear dose-response relationship with significant inhibition observed at lower concentrations.
  • Antimicrobial Study : In a comparative analysis with standard antibiotics, certain thiazolidinone derivatives exhibited comparable or superior antibacterial effects, suggesting potential for development as new antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have demonstrated significant anticancer properties. Recent studies have highlighted their ability to inhibit various cancer cell lines:

  • Cytotoxic Effects: The compound has shown cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related thiazolidin-4-one compounds have been reported to exhibit IC50 values as low as 0.24 µM against HepG2 cells, indicating potent activity .
  • Mechanism of Action: The anticancer effects are often attributed to their ability to inhibit specific kinases involved in cancer progression. For example, thiazolidin-4-one derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Antibacterial Properties

The antibacterial potential of thiazolidin-4-one derivatives is another significant application:

  • Inhibition of Bacterial Growth: Studies have shown that certain thiazolidin-4-one compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated an inhibition rate of 88.46% against E. coli .
  • Structure-Activity Relationship: The presence of specific substituents on the phenyl group has been linked to enhanced antibacterial activity. Compounds with halogen substituents often exhibit increased potency compared to their unsubstituted counterparts .

Other Therapeutic Applications

Beyond anticancer and antibacterial applications, thiazolidin-4-one derivatives are being explored for various other therapeutic uses:

  • Antioxidant Activity: Some studies indicate that these compounds possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Potential in Neurological Disorders: There is emerging evidence suggesting that thiazolidin-4-one derivatives may have neuroprotective effects, making them candidates for research into treatments for neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the applications of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one and its analogs:

ApplicationCell Line/OrganismIC50 Value (µM)Reference
Anticancer ActivityMCF-70.37
HepG20.24
Antibacterial ActivityE. coli88.46% Inhibition
S. aureus91.66% Inhibition
Antioxidant ActivityVariousNot specified

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step reactions, primarily leveraging cyclization and condensation strategies.

Formation of the Thiazolidin-4-One Core

The thiazolidin-4-one scaffold is typically synthesized via cyclization of thiosemicarbazones or Schiff bases. For example:

  • Intermediate Schiff Base Formation : Reaction of 2-(1H-benzo[d]imidazol-2-ylthio)acetamide with o-tolyl aldehyde in ethanol under acidic conditions generates a Schiff base (imine) intermediate .

  • Cyclization with Thioglycolic Acid : The Schiff base undergoes cyclization with thioglycolic acid in dioxane using anhydrous ZnCl₂ as a catalyst, forming the thiazolidin-4-one ring .

Reaction Conditions :

  • Solvent: Ethanol or dioxane

  • Catalyst: ZnCl₂ or glacial acetic acid

  • Temperature: Reflux (80–100°C)

  • Time: 8–10 hours

Reactivity and Functionalization

The compound exhibits reactivity at three key sites:

  • Thioxo Group (C=S) :

    • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

    • Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Methylene Bridge (C=CH) :

    • Electrophilic Addition : Undergoes bromination or epoxidation under mild conditions .

  • Benzimidazole Moiety :

    • N-Alkylation : Reacts with alkyl halides in the presence of NaH to form N-substituted derivatives .

Comparative Analysis of Derivatives

Derivative Modification Site Biological Activity Reference
5a C-2 (o-methoxyphenyl)Anticancer (IC₅₀ = 153 μg/mL)
THZD1 C-3 (4-chlorophenyl)COX-II inhibition (IC₅₀ = 1.9 μM)
6b C-5 (arylidene)Antibacterial (MIC = 8 μg/mL)

Cyclization Mechanism

  • Schiff Base Formation :

    • Imine formation between aldehyde and amine precursors .

  • Nucleophilic Attack :

    • Thioglycolic acid’s sulfur attacks the imine carbon, followed by cyclization to form the thiazolidinone ring .

Knoevenagel Condensation

  • Base-catalyzed dehydration between the aldehyde and active methylene group, stabilized by resonance with the benzimidazole ring .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Photodegradation : Sensitive to UV light, forming sulfenic acid intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ in substituents on the benzylidene, thiazolidinone, and aryl groups. Key comparisons include:

Compound Name / Structure Substituents Physical Properties Biological Activity Source
(Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one 4-Methylbenzyl on benzimidazole; no o-tolyl Mp >300°C; Yield: 86% Topoisomerase II inhibition
(Z)-3-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-benzoic acid Indole instead of benzimidazole; 3-carboxylic acid substituent Not reported Antibacterial/antifungal activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene; phenyl at position 3 Crystalline structure Not reported
(Z)-5-((6-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid Chloro and fluoro substitutions; acetic acid chain Mp 275–277°C; Yield: 83% Enhanced solubility/bioactivity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Hydroxybenzylidene; phenyl group Planar crystal packing Stabilized by H-bonding

Key Findings from Comparative Analysis

Benzimidazole vs. Other Aromatic Moieties

  • The benzimidazole group in the target compound likely enhances DNA interaction via π-π stacking and hydrogen bonding compared to simpler benzylidene (e.g., 2-methylbenzylidene in ) or indole derivatives (e.g., indolylmethylene in ). This aromatic system may improve topoisomerase II inhibition by mimicking DNA base pairs .

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., in ) increase melting points and stability but may reduce solubility. Polar Groups: Carboxylic acid chains (e.g., in ) improve aqueous solubility and bioavailability, as seen in compounds with MIC50 values against microbial strains.

Synthetic Efficiency

  • Microwave-assisted synthesis (e.g., for hydantoin derivatives in ) offers higher yields and shorter reaction times compared to conventional methods used for rhodanine analogs. However, the target compound’s synthesis likely follows traditional condensation routes due to the reactivity of benzimidazole aldehydes .

Biological Activity

  • Benzimidazole-rhodanine conjugates (e.g., ) show potent topoisomerase II inhibition, while indole derivatives (e.g., ) exhibit antimicrobial activity. The o-tolyl group in the target compound may enhance membrane permeability, balancing lipophilicity and solubility for improved cellular uptake.

Crystallographic and Stability Insights

  • Crystal structures of related compounds (e.g., ) reveal that intramolecular H-bonding (C–H⋯S) and π-π interactions stabilize the planar conformation, critical for target binding. The benzimidazole’s rigidity may further optimize molecular geometry for enzyme interaction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.